Home > Products > Screening Compounds P14375 > Tazemetostat hydrobromide
Tazemetostat hydrobromide - 1467052-75-0

Tazemetostat hydrobromide

Catalog Number: EVT-505470
CAS Number: 1467052-75-0
Molecular Formula: C34H45BrN4O4
Molecular Weight: 653.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tazemetostat Hydrobromide is the hydrobromide salt form of tazemetostat, an orally available, small molecule selective and S-adenosyl methionine (SAM) competitive inhibitor of histone methyl transferase EZH2, with potential antineoplastic activity. Upon oral administration, tazemetostat selectively inhibits the activity of both wild-type and mutated forms of EZH2. Inhibition of EZH2 specifically prevents the methylation of histone H3 lysine 27 (H3K27). This decrease in histone methylation alters gene expression patterns associated with cancer pathways and results in decreased tumor cell proliferation in EZH2 mutated cancer cells. EZH2, which belongs to the class of histone methyltransferases (HMTs), is overexpressed or mutated in a variety of cancer cells and plays a key role in tumor cell proliferation.
See also: Tazemetostat (has active moiety).
Source and Classification
  • Chemical Name: Tazemetostat hydrobromide
  • CAS Number: 1467052-75-0
  • Molecular Formula: C34H45BrN4O4
  • Drug Type: Small molecule inhibitor
  • Therapeutic Area: Oncology, specifically targeting lymphomas and other malignancies associated with enhancer of zeste homolog 2 dysregulation .
Synthesis Analysis

The synthesis of tazemetostat hydrobromide involves several key steps starting from 2-methyl-3-nitrobenzoic acid. The process can be summarized as follows:

Molecular Structure Analysis

Tazemetostat hydrobromide features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:

  • Core Structure: The compound contains a pyridone moiety linked to a benzoic acid derivative.
  • Functional Groups: Key functional groups include a bromine atom, nitrogen-containing heterocycles, and various aliphatic chains which enhance its binding affinity to the target enzyme.
  • 3D Conformation: The spatial arrangement of atoms within the molecule plays a critical role in its interaction with enhancer of zeste homolog 2, influencing its pharmacological properties .
Chemical Reactions Analysis

Tazemetostat hydrobromide participates in various chemical reactions primarily related to its mechanism of action as an inhibitor:

  1. Inhibition of Methylation: It competes with S-adenosyl-l-methionine for binding to enhancer of zeste homolog 2, thereby inhibiting the methylation of lysine residues on histones.
  2. Interaction with Mutant Forms: The compound shows differential binding kinetics when interacting with mutant forms of enhancer of zeste homolog 2, such as the Y641N mutation, which alters its efficacy and binding duration .
  3. Pharmacokinetics and Metabolism: Tazemetostat undergoes metabolic transformations that may involve oxidation and conjugation reactions, influencing its bioavailability and therapeutic effectiveness .
Mechanism of Action

The primary mechanism through which tazemetostat exerts its therapeutic effects involves:

  • Inhibition of Histone Methyltransferase Activity: By binding to enhancer of zeste homolog 2, tazemetostat prevents the transfer of methyl groups from S-adenosyl-l-methionine to histone H3 at lysine 27 (H3K27), leading to decreased trimethylation levels.
  • Impact on Gene Expression: This inhibition results in the reactivation of tumor suppressor genes that are silenced by excessive trimethylation, thereby promoting apoptosis in cancer cells and hindering tumor growth .
  • Differentiated Pharmacological Profiles: Variations in binding kinetics among different EZH2 inhibitors suggest that tazemetostat may have unique therapeutic advantages based on its specific interactions with cellular targets .
Physical and Chemical Properties Analysis

Tazemetostat hydrobromide exhibits several notable physical and chemical properties:

Applications

Tazemetostat hydrobromide has significant applications in oncology:

  1. Treatment of Follicular Lymphoma: Approved for use in patients with relapsed or refractory cases where traditional therapies have failed.
  2. Research Applications: Its role as an enhancer of zeste homolog 2 inhibitor makes it a valuable tool for studying epigenetic regulation in cancer biology.
  3. Combination Therapies: Ongoing clinical trials are exploring its efficacy when combined with other therapeutic agents, such as monoclonal antibodies or other chemotherapeutics .
Introduction to Tazemetostat Hydrobromide as a Novel Epigenetic Therapeutic Agent

Discovery and Development of EZH2 Inhibitors in Oncology

The development of tazemetostat emerged from foundational research into PRC2's role in gene silencing. EZH2, as PRC2's catalytic engine, facilitates trimethylation of histone H3 at lysine 27 (H3K27me3), inducing chromatin compaction and transcriptional repression of tumor suppressor genes [5] [6]. Early efforts focused on identifying compounds that could block EZH2's SET domain without disrupting related methyltransferases. Tazemetostat (originally EPZ-6438) was optimized for high potency (IC₅₀ = 2–10 nM against EZH2) and selectivity (>35,000-fold over other histone methyltransferases) through structure-guided design [4]. Preclinical studies demonstrated its ability to reduce global H3K27me3 levels and reactivate silenced genes in lymphoma xenografts, prompting clinical translation [9].

Table 2: Evolution of EZH2-Targeted Therapies

CompoundDeveloperKey MilestoneDistinct Feature
TazemetostatEisai/Ipsen2020 FDA approval for lymphoma/sarcomaFirst-in-class; mutant-selective
GSK126GlaxoSmithKlinePreclinical validation in solid tumorsPotent cell permeability
CPI-1205ConstellationPhase Ib/II trials for prostate cancerBrain-penetrant properties

Rationale for Targeting Polycomb Repressive Complex 2 (PRC2) in Malignancies

PRC2 dysregulation drives oncogenesis through two primary mechanisms:

  • Gain-of-function EZH2 mutations: Recurrent heterozygous mutations at Y641, A677, or A687 residues within EZH2’s SET domain alter substrate specificity. Wild-type EZH2 efficiently catalyzes H3K27me0→H3K27me1, whereas Y641 mutants exhibit enhanced activity for H3K27me2→H3K27me3. This cooperativity elevates global H3K27me3, repressing differentiation genes in germinal-center B-cells. Such mutations occur in ~22% of follicular lymphomas and 10–20% of diffuse large B-cell lymphomas (DLBCL) [2] [3] [6].
  • SWI/SNF complex inactivation: Loss-of-function mutations in SMARCB1 (INI1), ARID1A, or SMARCA4 (components of the SWI/SNF chromatin-remodeling complex) remove antagonistic regulation of PRC2. Unopposed EZH2 activity promotes dedifferentiation in malignant rhabdoid tumors, ovarian clear-cell carcinoma, and epithelioid sarcoma [6] [10]. Tazemetostat exploits this dependency, inducing tumor regression in INI1-negative models [4] [9].

Table 3: Kinetics of Wild-Type vs. Mutant EZH2 Enzymes

EZH2 VariantCatalytic Efficiency (kcat/KM)Substrate Preference
Wild-TypeHigh for H3K27me0 → me1H3K27me0 > H3K27me1 > H3K27me2
Y641N/F/SLow for H3K27me0; high for H3K27me2 → me3H3K27me2 > H3K27me1 > H3K27me0
A677GBroadly enhanced for all statesPan-substrate hyperactivity
A687VHigh for H3K27me1/2; low for H3K27me0H3K27me1 ≈ H3K27me2

Structural and Functional Basis of EZH2 Dysregulation in Tumorigenesis

EZH2’s oncogenicity stems from multimodal regulatory mechanisms:

  • Mutation-Induced Conformational Shifts: The Y641 residue forms a hydrogen bond (2.9 Å) with H3K27’s ε-amino group, creating a constrained catalytic pocket. Mutations to smaller residues (e.g., Y641N) enlarge this pocket, facilitating dimethyl/trimethyl substrate entry [2]. Homology modeling reveals that A677G mutants widen the SAM cofactor channel, boosting turnover rates for all methylation states [3] [6].

  • Overexpression in Solid Tumors: Amplification of chromosome 7q36 (harboring EZH2) or transcriptional upregulation via Rb-E2F, MEK-ERK-ELK1, or STAT3 pathways drives EZH2 overexpression in prostate, breast, and bladder cancers. Elevated EZH2 correlates with silencing of tumor suppressors (e.g., CDKN1A/p21, DAB2IP) and promotes metastasis via epithelial-mesenchymal transition (EMT) [5] [6] [8].

  • PRC2-Independent Functions: Beyond histone methylation, EZH2 methylates non-histone targets (e.g., STAT3, GATA4) and acts as a transcriptional co-activator for oncogenes like androgen receptor (AR) in prostate cancer. This duality complicates therapeutic targeting but underscores EZH2’s centrality in cancer networks [5] [8].

Tazemetostat binds the SAM pocket of EZH2’s SET domain, competitively inhibiting methyl transfer. Its potency increases against mutant EZH2 due to higher enzymatic turnover in lymphoma contexts. In SWI/SNF-deficient tumors, it reverses H3K27me3-mediated silencing, restoring expression of tumor suppressors like SMARCB1 [4] [9] [10].

Table 4: Prevalence of EZH2 Dysregulation Across Cancers

Cancer TypeAlteration FrequencyPrimary Mechanism
Follicular Lymphoma7–12% mutations (Y641/A677/A687)Gain-of-function mutations
DLBCL (Germinal Center B)22% mutations (Y641)Gain-of-function mutations
Epithelioid Sarcoma>90% SMARCB1 lossSWI/SNF deficiency → PRC2 hyperactivation
Prostate Adenocarcinoma54–89% overexpressionTranscriptional upregulation
Malignant Rhabdoid Tumor~100% SMARCB1 lossSWI/SNF deficiency

Compound Names in Article:

  • Tazemetostat hydrobromide
  • EPZ-6438 (developmental code)
  • Tazverik® (brand name)

Properties

CAS Number

1467052-75-0

Product Name

Tazemetostat hydrobromide

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrobromide

Molecular Formula

C34H45BrN4O4

Molecular Weight

653.6 g/mol

InChI

InChI=1S/C34H44N4O4.BrH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H

InChI Key

UQRICAQPWZSJNF-UHFFFAOYSA-N

SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Br

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.